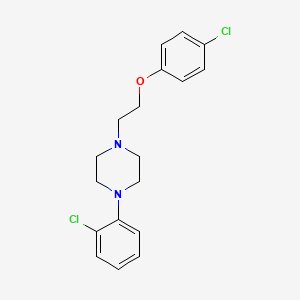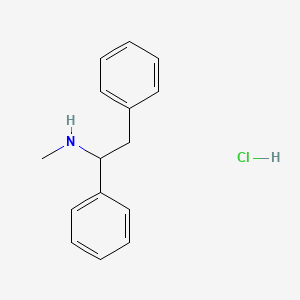
2,4(1H,3H)-Pteridinedione, 6,7-bis(4-methoxyphenyl)-1,3-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4(1H,3H)-Pteridinedione, 6,7-bis(4-methoxyphenyl)-1,3-dimethyl- is a complex organic compound belonging to the pteridine family. This compound is characterized by its unique structure, which includes two methoxyphenyl groups and two methyl groups attached to a pteridinedione core. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pteridinedione, 6,7-bis(4-methoxyphenyl)-1,3-dimethyl- typically involves multi-step organic reactions. The process begins with the preparation of the pteridine core, followed by the introduction of the methoxyphenyl and methyl groups. Common reagents used in these reactions include methoxybenzene, methyl iodide, and various catalysts to facilitate the reactions. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control systems ensures consistent quality and efficiency. Industrial methods may also incorporate advanced purification techniques such as chromatography and crystallization to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,4(1H,3H)-Pteridinedione, 6,7-bis(4-methoxyphenyl)-1,3-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with altered electronic properties.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2,4(1H,3H)-Pteridinedione, 6,7-bis(4-methoxyphenyl)-1,3-dimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic properties, including antioxidant and anticancer activities, is ongoing.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism by which 2,4(1H,3H)-Pteridinedione, 6,7-bis(4-methoxyphenyl)-1,3-dimethyl- exerts its effects involves interactions with various molecular targets. These interactions can modulate enzyme activity, alter cellular signaling pathways, and affect gene expression. The compound’s ability to donate or accept electrons makes it particularly effective in redox reactions, contributing to its antioxidant properties.
Comparación Con Compuestos Similares
Similar Compounds
- 2,4(1H,3H)-Pteridinedione, 6,7-bis(4-hydroxyphenyl)-1,3-dimethyl-
- 2,4(1H,3H)-Pteridinedione, 6,7-bis(4-chlorophenyl)-1,3-dimethyl-
- 2,4(1H,3H)-Pteridinedione, 6,7-bis(4-nitrophenyl)-1,3-dimethyl-
Uniqueness
The presence of methoxy groups in 2,4(1H,3H)-Pteridinedione, 6,7-bis(4-methoxyphenyl)-1,3-dimethyl- imparts unique electronic and steric properties, distinguishing it from other similar compounds. These properties influence its reactivity, solubility, and interactions with biological targets, making it a compound of particular interest in various research fields.
Propiedades
Número CAS |
51445-47-7 |
|---|---|
Fórmula molecular |
C22H20N4O4 |
Peso molecular |
404.4 g/mol |
Nombre IUPAC |
6,7-bis(4-methoxyphenyl)-1,3-dimethylpteridine-2,4-dione |
InChI |
InChI=1S/C22H20N4O4/c1-25-20-19(21(27)26(2)22(25)28)23-17(13-5-9-15(29-3)10-6-13)18(24-20)14-7-11-16(30-4)12-8-14/h5-12H,1-4H3 |
Clave InChI |
KRHBJPIICLTYIE-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C(=O)N(C1=O)C)N=C(C(=N2)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


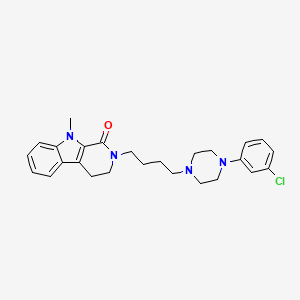
![Methyl 6-methyl-4-oxo-6,7,8,9-tetrahydro-4h-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B12808567.png)
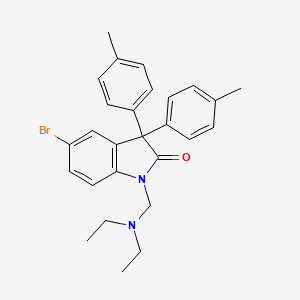
![N-(6-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2,4,6,8,10,12-hexaen-5-yl)hydroxylamine](/img/structure/B12808589.png)
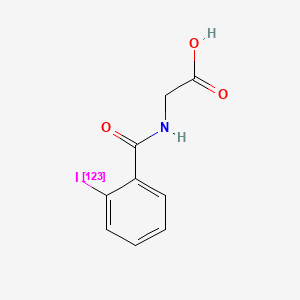


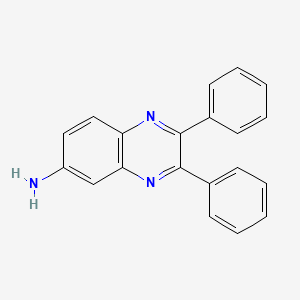
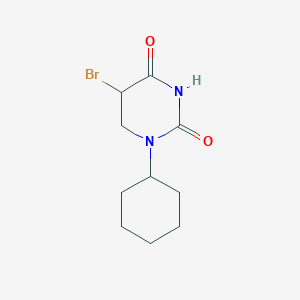
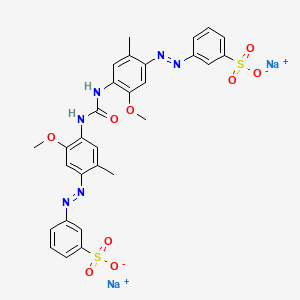
![4-[4-[2-[3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-cyclopropylpent-2-en-1-one](/img/structure/B12808606.png)

